molecular formula C13H21NO2 B6705414 Cyclopent-3-en-1-yl-(3-methoxy-4-methylpiperidin-1-yl)methanone

Cyclopent-3-en-1-yl-(3-methoxy-4-methylpiperidin-1-yl)methanone

Cat. No.: B6705414
M. Wt: 223.31 g/mol
InChI Key: KDZGPEDCMURJMK-UHFFFAOYSA-N
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Description

Cyclopent-3-en-1-yl-(3-methoxy-4-methylpiperidin-1-yl)methanone is a complex organic compound that features a cyclopentene ring and a piperidine ring with methoxy and methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopent-3-en-1-yl-(3-methoxy-4-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-3-en-1-yl-(3-methoxy-4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Cyclopent-3-en-1-yl-(3-methoxy-4-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopent-3-en-1-yl-(3-methoxy-4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopent-3-en-1-yl-(3-methoxy-4-methylpiperidin-1-yl)methanone is unique due to its combination of a cyclopentene ring and a piperidine ring with specific substitutions. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

cyclopent-3-en-1-yl-(3-methoxy-4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10-7-8-14(9-12(10)16-2)13(15)11-5-3-4-6-11/h3-4,10-12H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZGPEDCMURJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1OC)C(=O)C2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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